![molecular formula C7H8ClF3N2 B1382378 4-Methyl-6-(trifluoromethyl)pyridin-3-amine hydrochloride CAS No. 1803584-50-0](/img/structure/B1382378.png)
4-Methyl-6-(trifluoromethyl)pyridin-3-amine hydrochloride
Overview
Description
4-Methyl-6-(trifluoromethyl)pyridin-3-amine hydrochloride is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Scientific Research Applications
Synthesis of 7-Aza-Indole
This compound is used as a substrate in a one-pot synthesis process to create the corresponding 7-aza-indole .
CGRP Receptor Antagonist
It is involved in the production of neurotransmitters, acting as a calcitonin gene-related peptide (CGRP) receptor antagonist, which has implications in pain sensitivity and innervation by peripheral sensory trigeminal nerves .
Pharmaceutical Intermediate
The compound serves as an intermediate in various pharmaceutical synthesis processes .
Fungicidal Activity
Trifluoromethyl-substituted pyridine derivatives, which include this compound, have shown higher fungicidal activity than other derivatives .
Mechanism of Action
- One possibility is that it interacts with specific enzymes or receptors involved in cellular processes. For instance, compounds containing a trifluoromethyl group (CF₃) often exhibit unique pharmacological properties due to their electron-withdrawing nature .
- It may participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, which involves the formation of carbon–carbon bonds using palladium catalysts .
- Transmetalation, where nucleophilic organic groups transfer from boron to palladium, is a key step in this process .
Target of Action
Mode of Action
Biochemical Pathways
Future Directions
properties
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c1-4-2-6(7(8,9)10)12-3-5(4)11;/h2-3H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURLZUQGSPQWQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803584-50-0 | |
Record name | 4-methyl-6-(trifluoromethyl)pyridin-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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